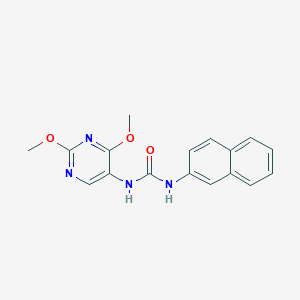

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(naphthalen-2-yl)urea

Description

This compound features a urea core flanked by a 2,4-dimethoxypyrimidine group and a naphthalen-2-yl moiety. Such structural attributes make it a candidate for applications in medicinal chemistry, particularly in kinase inhibition or receptor binding .

Properties

IUPAC Name |

1-(2,4-dimethoxypyrimidin-5-yl)-3-naphthalen-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3/c1-23-15-14(10-18-17(21-15)24-2)20-16(22)19-13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3,(H2,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDVIDADVOMIMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1NC(=O)NC2=CC3=CC=CC=C3C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(naphthalen-2-yl)urea typically involves the reaction of 2,4-dimethoxypyrimidine-5-amine with naphthalene-2-isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(naphthalen-2-yl)urea can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective synthesis of the compound on a large scale. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(naphthalen-2-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding pyrimidine-5-carboxylic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(naphthalen-2-yl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(naphthalen-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key Observations :

- The target compound’s dimethoxypyrimidine group provides stronger π-π interactions compared to the thiophene or tosyl groups in analogs .

- Hydrogen bonding: The thienyl-hydroxyl analog (3 donors) may exhibit better aqueous solubility than the target compound (2 donors) but could face challenges in membrane permeability .

- Molecular weight : The tosyl-containing S16 has a higher mass (430.48 g/mol), which may limit its bioavailability compared to the target compound .

Biological Activity

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(naphthalen-2-yl)urea is a compound of significant interest due to its unique chemical structure and potential biological activities. It belongs to the class of urea derivatives and features a pyrimidine ring substituted with methoxy groups and a naphthalene moiety. This article explores its biological activity, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

- Molecular Formula : C₁₇H₁₆N₄O₃

- Molecular Weight : 324.33 g/mol

- CAS Number : 1448028-45-2

Synthesis

The synthesis of 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(naphthalen-2-yl)urea typically involves the reaction of 2,4-dimethoxypyrimidine-5-amine with naphthalene-2-isocyanate in solvents like dichloromethane or tetrahydrofuran under reflux conditions. The product is purified through column chromatography to achieve high yield and purity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For example, compounds structurally related to 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(naphthalen-2-yl)urea have shown promising results against A549 lung adenocarcinoma cells, with studies indicating a structure-dependent activity profile .

Table 1: Anticancer Activity Against A549 Cells

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(naphthalen-2-yl)urea | TBD | Apoptosis induction |

| Related compound A | 30 | Cell cycle arrest |

| Related compound B | 50 | Inhibition of proliferation |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Preliminary findings suggest that it may possess activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. This is particularly relevant given the increasing prevalence of antibiotic resistance .

Table 2: Antimicrobial Activity Against Resistant Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | TBD |

| Escherichia coli (resistant strain) | TBD |

The biological activity of 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(naphthalen-2-yl)urea is believed to involve interaction with specific molecular targets within cells. It may modulate the activity of enzymes or receptors involved in cell proliferation and apoptosis pathways. Further research is required to elucidate the precise mechanisms at play.

Case Studies

A notable case study involved the evaluation of related urea derivatives for their anticancer and antimicrobial properties. These studies often utilize various cell lines and bacterial strains to assess efficacy. The findings indicate that structural modifications can significantly influence biological activity, suggesting a pathway for the rational design of more effective derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.